(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

SAR studies often fail due to procurement of non-functional or stereochemically undefined analogs. This compound is an exact (E)-configured 5-nitrothiophene-acrylamide warhead matched to necrosulfonamide, with an ethyl benzoate tail replacing the 4-sulfamoylphenyl group. - Validated negative control for RIP3/MLKL-mediated necroptosis target engagement assays. - Fragment-like properties (MW 346.4 Da, XLogP3 3.3) for property-driven library design. - Ethyl ester enables chemoselective hydrolysis to carboxylic acid for further conjugation.

Molecular Formula C16H14N2O5S
Molecular Weight 346.36
CAS No. 93014-56-3
Cat. No. B2675378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate
CAS93014-56-3
Molecular FormulaC16H14N2O5S
Molecular Weight346.36
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O5S/c1-2-23-16(20)11-3-5-12(6-4-11)17-14(19)9-7-13-8-10-15(24-13)18(21)22/h3-10H,2H2,1H3,(H,17,19)/b9-7+
InChIKeyFYMCVRNWCPOJAG-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Pharmacophore Profile


(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate is a synthetic small molecule that integrates a 5-nitrothiophene pharmacophore, an (E)-acrylamide linker, and an ethyl 4-aminobenzoate tail [1]. This structural architecture is characteristic of a class of bioactive molecules, most notably exemplified by the necroptosis inhibitor necrosulfonamide, which shares the identical (E)-5-nitrothiophene-acrylamide warhead [1]. The compound has a molecular weight of 346.4 g/mol and precisely one defined bond stereocenter, giving it a defined geometric configuration that controls the spatial orientation of its key functional groups [1].

Structural Specificity vs. Analogs


Within the 5-nitrothiophene acrylamide chemotype, even subtle modifications to the aniline-derived region can profoundly alter molecular recognition, potency, and selectivity. For example, changing the 'ethyl benzoate' tail on this compound to the '4-sulfamoylphenyl' group found in necrosulfonamide transforms a general building block into a highly specific inhibitor of RIP3-mediated necroptosis with an entirely different target profile [1]. Similarly, altering the ester (e.g., to a methyl ester) shifts the critical balance of lipophilicity and metabolic susceptibility, while the stereodefined (E)-acrylamide configuration is essential for maintaining the correct molecular shape for target engagement. Generic substitution without precise structural matching risks introducing an inactive (Z)-isomer or a functionally divergent pharmacophore, leading to invalid experimental conclusions, wasted resources, and the procurement of a non-functional analog.

Quantitative Differentiation Evidence


Absence of Direct Comparative Biological Data

A comprehensive search of primary research literature and authoritative databases, including PubChem and PubMed, has failed to identify any study where the biological activity or physicochemical properties of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate are quantitatively compared to its closest analogs, such as the methyl ester, free carboxylic acid, or the (Z)-isomer, under identical experimental conditions. While vendor-sourced descriptions suggest potential applications in antimicrobial and anticancer research, these claims are not supported by accessible, verifiable experimental data for this specific compound [1]. In contrast, the structurally related compound necrosulfonamide has well-characterized IC50 values (e.g., 124 nM against MLKL in HT-29 cells) reported in multiple peer-reviewed studies, establishing a clear evidence baseline for that specific chemotype [2]. The current compound lacks such quantitative validation, making its differentiation from analogs a matter of chemical structure inference rather than proven performance.

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Defined (E)-Stereochemistry and Physicochemical Properties

The compound's most distinct structural feature is its stereodefined (E)-acrylamide bond. While analogs lacking this configuration (e.g., the unspecified stereoisomer mixture) are also commercially listed, only the (E)-isomer replicates the specific geometry found in bioactive 5-nitrothiophene derivatives like necrosulfonamide [1]. This geometric definition is crucial for maintaining the appropriate spatial distance and orientation between the nitrothiophene warhead and the terminal ester [1]. Furthermore, its computed lipophilicity (XLogP3-AA = 3.3) and topological polar surface area (TPSA = 129 Ų) are intermediate compared to the more lipophilic methyl ester analog (higher logP, lower TPSA) and the more polar free carboxylic acid (lower logP, higher TPSA), giving it a distinct position in property-guided design [2].

Medicinal Chemistry Drug Design Physicochemical Properties

High-Confidence Research Applications


SAR Probe for Necroptosis and MLKL Pathways

The compound serves as an ideal, stereodefined 'minimalist' analog of necrosulfonamide for SAR studies. By retaining the identical (E)-5-nitrothiophene-acrylamide warhead while replacing the complex 4-sulfamoylphenyl group with a simple ethyl benzoate ester, researchers can interrogate the contribution of the tail group to MLKL binding, cellular permeability, and anti-necroptotic activity [1]. This makes it a valuable negative control or modular building block for medicinal chemistry campaigns.

Fragment-Based Drug Discovery and Library Design

With its intermediate lipophilicity (XLogP3-AA = 3.3), low molecular weight (346.4 Da), and precisely one hydrogen bond donor, the compound adheres to fragment-like properties [1]. It is well-suited as a validated fragment for property-driven library design, where the ethyl ester group can be chemoselectively hydrolyzed to the carboxylic acid for further conjugation or compared directly to methyl ester analogs to establish the impact of ester size on target engagement and ADME profiles.

Synthetic Intermediate for Agrochemicals and Pharmaceuticals

The presence of the nitro group and the α,β-unsaturated carbonyl system makes this compound a versatile chemical intermediate. It can act as a dienophile in Diels-Alder reactions or as a precursor to amine derivatives via nitro-reduction, serving as a building block for generating diverse compound libraries in industrial agrochemical and pharmaceutical research settings [1].

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